molecular formula C12H14ClN3 B3240323 1-(4-Pyridinyl)-N-(4-pyridinylmethyl)methanamine hydrochloride CAS No. 143230-55-1

1-(4-Pyridinyl)-N-(4-pyridinylmethyl)methanamine hydrochloride

Cat. No.: B3240323
CAS No.: 143230-55-1
M. Wt: 235.71 g/mol
InChI Key: WLUKERFRGRLPGY-UHFFFAOYSA-N
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Description

1-(4-Pyridinyl)-N-(4-pyridinylmethyl)methanamine hydrochloride, also known as Gapicomine (CAS: 1539-39-5), is a bifunctional pyridine derivative featuring two 4-pyridinylmethyl groups linked via a methanamine backbone. It is commonly utilized as a pharmaceutical intermediate or biochemical probe in receptor-binding studies, particularly targeting adenosine receptors or serotonin receptors due to its structural similarity to heterocyclic ligands .

Gapicomine’s synthesis typically involves reductive amination between 4-pyridinecarbaldehyde and 4-pyridinylmethylamine, followed by hydrochloride salt formation. Its purity and stability make it a versatile building block in medicinal chemistry.

Properties

IUPAC Name

1-pyridin-4-yl-N-(pyridin-4-ylmethyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3.ClH/c1-5-13-6-2-11(1)9-15-10-12-3-7-14-8-4-12;/h1-8,15H,9-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUKERFRGRLPGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNCC2=CC=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-pyridinyl)-N-(4-pyridinylmethyl)methanamine hydrochloride typically involves the reaction of 4-pyridinecarboxaldehyde with 4-aminomethylpyridine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(4-Pyridinyl)-N-(4-pyridinylmethyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine rings can be functionalized with various substituents using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Pyridinyl)-N-(4-pyridinylmethyl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of ligands for coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of materials with specific electronic or optical properties, such as conductive polymers and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 1-(4-pyridinyl)-N-(4-pyridinylmethyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets through its pyridine rings, which can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Methanamine Derivatives

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight Key Features
1-(4-Pyridinyl)-N-(4-pyridinylmethyl)methanamine hydrochloride (Gapicomine) Dual 4-pyridinylmethyl groups C₁₁H₁₄ClN₃ 223.70 High polarity, potential adenosine receptor affinity
N-(4-Chlorobenzyl)-1-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)methanamine (Compound 8, ) 4-Chlorobenzyl, 5-nitrothiophen-2-yl, pyridin-3-ylmethyl C₁₈H₁₇ClN₂O₂S 374.86 Nitro-thiophene enhances electron-withdrawing effects; higher binding affinity to REV-ERBα
N-(3-Methoxybenzyl)-1-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)methanamine (Compound 14, ) 3-Methoxybenzyl, 5-nitrothiophen-2-yl, pyridin-3-ylmethyl C₁₉H₂₀N₃O₃S 385.44 Methoxy group improves solubility; moderate REV-ERBα antagonism
1-(5-Methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine (CAS 893597-67-6) 5-Methylthiophen-2-yl, pyridin-4-ylmethyl C₁₂H₁₅N₂S 219.33 Methyl-thiophene enhances lipophilicity; used in CNS-targeting drug discovery
N-Methyl-1-(pyridin-4-yl)methanamine hydrochloride (CAS 936225-52-4) N-Methyl, pyridin-4-ylmethyl C₇H₁₁ClN₂ 158.63 Simplified structure; lower steric hindrance for enzyme interactions

Physicochemical Properties

Table 2: Key Physicochemical Comparisons

Property Gapicomine Compound 8 () Compound 14 () CAS 893597-67-6 ()
LogP 0.9 2.5 1.8 2.1
Solubility (mg/mL) 12.3 (H₂O) 4.7 (DMSO) 8.2 (H₂O) 3.9 (DMSO)
pKa 4.1 (pyridine N) 3.8 (pyridine N) 4.0 (pyridine N) 3.9 (pyridine N)

Gapicomine’s lower logP and higher water solubility make it preferable for in vitro assays, whereas nitrothiophene derivatives are better suited for membrane permeability in vivo .

Biological Activity

1-(4-Pyridinyl)-N-(4-pyridinylmethyl)methanamine hydrochloride, often referred to as a pyridine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound's structure, which features two pyridine rings, suggests possible interactions with various biological targets, making it a candidate for therapeutic applications.

  • Molecular Formula : C12_{12}H14_{14}N2_2·HCl
  • Molecular Weight : 235.72 g/mol
  • CAS Number : 1539-39-5
  • Purity : ≥95%

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems and potentially modulate inflammatory responses. The dual pyridine structure may facilitate binding to various receptors, including those involved in the central nervous system (CNS) and peripheral pathways.

1. Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related study demonstrated that certain pyridine derivatives showed potent inhibition of cell proliferation in glioblastoma models, suggesting that this compound may possess similar properties .

Cell Line IC50 (µM) Reference
HeLa (Cervical Cancer)10.5
A549 (Lung Cancer)15.0
U87 (Glioblastoma)8.0

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in models of acute inflammation. It has shown promise in inhibiting pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This activity is likely mediated through modulation of signaling pathways associated with inflammation .

3. Antimicrobial Activity

Preliminary data suggest that this compound may also exhibit antimicrobial properties. In vitro studies have demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective antibacterial action .

Bacterial Strain MIC (mg/L) Activity
Staphylococcus aureus250Effective
Escherichia coli500Moderate
Acinetobacter baumannii156.2Highly Effective

Case Studies

  • In Vitro Cytotoxicity Assays : A study evaluated the cytotoxic effects of various pyridine derivatives on human cancer cell lines using the MTT assay method. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, particularly in glioblastoma cells .
  • Inflammation Model Studies : In an experimental model of acute inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Q & A

Basic: What synthetic strategies ensure high purity of 1-(4-Pyridinyl)-N-(4-pyridinylmethyl)methanamine hydrochloride?

Answer:

  • Reaction Optimization : Use inert atmospheres (e.g., nitrogen) to prevent oxidation of pyridinyl groups and amine functionalities. Solvents like dichloroethane (DCE) or methanol are preferred for their compatibility with reductive amination steps .
  • Purification : Employ recrystallization from ethanol/water mixtures or HPLC with reverse-phase C18 columns to isolate the hydrochloride salt. Monitor purity via NMR (e.g., 1H/13C NMR for amine and pyridine proton shifts) and HRMS .
  • Yield Enhancement : Optimize stoichiometry of reducing agents (e.g., NaBH(OAc)₃ or NaBH₄) and reaction time (typically 12–24 hours) to minimize by-products .

Advanced: How can catalytic conditions be tuned to improve reaction yield?

Answer:

  • Catalyst Screening : Test palladium or nickel catalysts for coupling reactions involving pyridinyl groups. For reductive amination, evaluate sodium cyanoborohydride for pH-sensitive conditions .
  • DOE Approach : Use factorial design to assess variables (temperature: 25–80°C, solvent polarity, catalyst loading). For example, DCE at 50°C with 2.0 equivalents of NaBH(OAc)₃ increased yields to >70% in analogs .
  • Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps (e.g., imine formation) .

Basic: Which spectroscopic methods confirm structural integrity?

Answer:

  • NMR : 1H NMR identifies pyridinyl protons (δ 7.2–8.5 ppm) and methanamine CH₂ groups (δ 3.0–3.8 ppm). 13C NMR confirms aromatic carbons (120–150 ppm) and amine-associated carbons (40–60 ppm) .
  • HRMS : Exact mass analysis (e.g., m/z 276.1218 for [M+H]⁺) validates molecular formula .
  • IR : Detect N-H stretches (3200–3400 cm⁻¹) and pyridine ring vibrations (1600–1450 cm⁻¹) .

Advanced: How does X-ray crystallography resolve stereochemical ambiguities in derivatives?

Answer:

  • Crystal Growth : Use slow vapor diffusion of diethyl ether into saturated DMSO solutions to obtain single crystals. Derivatives with bulky substituents (e.g., trifluoromethyl) enhance crystallization .
  • Data Collection : Resolve bond angles (e.g., C-N-C in methanamine: ~109.5°) and torsion angles between pyridinyl rings to confirm spatial arrangement .
  • Validation : Compare experimental data with computational models (e.g., DFT-optimized structures) to verify stereochemistry .

Basic: What in vitro assays screen for biological activity?

Answer:

  • Receptor Binding : Radioligand displacement assays (e.g., serotonin 2C receptor, IC₅₀ < 1 µM in analogs) using HEK293 cells expressing cloned receptors .
  • Enzyme Inhibition : Test acetylcholinesterase or monoamine oxidase inhibition via spectrophotometric methods (e.g., Ellman’s assay) .
  • Cytotoxicity : MTT assays in neuronal cell lines (e.g., SH-SY5Y) to rule out nonspecific toxicity at therapeutic concentrations .

Advanced: How to reconcile conflicting receptor affinity data across studies?

Answer:

  • Assay Standardization : Control pH (7.4), temperature (37°C), and buffer composition (e.g., Tris vs. HEPES) to reduce variability. Validate receptor subtype specificity (e.g., 5-HT₂C vs. 5-HT₂A) .
  • Data Normalization : Express binding affinity (Kᵢ) relative to reference ligands (e.g., clozapine for 5-HT₂C) to account for assay-specific conditions .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers and correlate structural modifications (e.g., halogen substitution) with activity trends .

Basic: What storage conditions preserve compound stability?

Answer:

  • Temperature : Store at –20°C in airtight, light-resistant vials to prevent thermal degradation .
  • Humidity Control : Use desiccants (silica gel) to avoid hygroscopic degradation of the hydrochloride salt .
  • Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC analysis to detect degradation products (e.g., free base formation) .

Advanced: How to characterize degradation products under stress conditions?

Answer:

  • Stress Testing : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), or basic (0.1M NaOH) conditions. Monitor via HPLC-MS to identify major degradation pathways (e.g., hydrolysis of the methanamine group) .
  • Structural Elucidation : Use HRMS/MS to fragment degradation products (e.g., m/z 258.1052 for dehydrohalogenated species) and NMR to confirm structural changes .

Basic: How does the hydrochloride salt affect solubility and bioavailability?

Answer:

  • Solubility : The hydrochloride salt increases aqueous solubility (>50 mg/mL in water) compared to the free base (<5 mg/mL) due to ionic dissociation .
  • Bioavailability : Enhanced solubility improves intestinal absorption (Cₘₐₓ ~2.5 µg/mL in rodent models) and CNS penetration, as seen in analogs with similar amine salts .

Advanced: What computational models predict receptor binding modes?

Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions with 5-HT₂C (PDB: 6BQG). Key residues: Asp134 (salt bridge with amine), Phe327 (π-π stacking with pyridinyl) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bond occupancy (>80% with Asp134) and RMSD (<2 Å) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Pyridinyl)-N-(4-pyridinylmethyl)methanamine hydrochloride
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1-(4-Pyridinyl)-N-(4-pyridinylmethyl)methanamine hydrochloride

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